molecular formula C18H21N5OS B2825329 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 896293-56-4

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2825329
CAS No.: 896293-56-4
M. Wt: 355.46
InChI Key: VSJPLECGGPWIQN-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 5 and a 1H-pyrrol-1-yl moiety at position 2. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further substituted with a 4-methylbenzyl (para-methylphenylmethyl) group.

Properties

IUPAC Name

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-3-16-20-21-18(23(16)22-10-4-5-11-22)25-13-17(24)19-12-15-8-6-14(2)7-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJPLECGGPWIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and triazole intermediates, which are then linked through a sulfanyl bridge to form the final compound. Common reagents used in these reactions include ethyl pyrrole, triazole derivatives, and various sulfur-containing agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) group serves as a key reactive site, enabling oxidation and nucleophilic substitution reactions.

Reaction TypeConditionsProductsKey Findings
Oxidation H₂O₂, NaIO₄, or other oxidizing agentsSulfoxide (–SO–) or sulfone (–SO₂–) derivativesOxidation of sulfanyl groups in triazole derivatives is well-documented, enhancing polarity and biological activity.
Nucleophilic Substitution Alkyl halides, amines, or thiols under basic conditionsThioether derivatives or disulfidesThe sulfanyl group can undergo substitution with nucleophiles like amines or thiols, forming new C–S or S–S bonds.

Acetamide Group Hydrolysis and Condensation

The acetamide (–NHCO–) group participates in hydrolysis and condensation reactions.

Reaction TypeConditionsProductsKey Findings
Acid/Base Hydrolysis HCl/NaOH, aqueous or alcoholic mediumCarboxylic acid or ammonium saltHydrolysis of the acetamide yields acetic acid derivatives, critical for modifying solubility and bioactivity.
Condensation Carbodiimides (e.g., EDC) or DCCAmide or peptide bondsThe acetamide’s amine group can react with carboxylic acids to form extended conjugates.

Triazole Ring Modifications

The 1,2,4-triazole ring undergoes electrophilic substitution and cross-coupling reactions.

Reaction TypeConditionsProductsKey Findings
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), halogens (halogenation)Nitro- or halo-substituted triazolesThe triazole’s electron-deficient nature facilitates nitration at the 5-position.
Cross-Coupling Pd catalysts (Suzuki, Sonogashira)Biaryl or alkynyl derivativesPalladium-mediated coupling reactions enable functionalization of the triazole ring .

Pyrrole Moiety Functionalization

The pyrrole ring participates in electrophilic aromatic substitution.

Reaction TypeConditionsProductsKey Findings
Nitration/Sulfonation Mixed acid (HNO₃/H₂SO₄), SO₃Nitro- or sulfonated pyrrolesSubstitution occurs preferentially at the α-position due to pyrrole’s electron-rich nature.
Alkylation Alkyl halides, Friedel-Crafts catalystsAlkylated pyrrole derivativesAlkylation enhances lipophilicity, impacting membrane permeability .

Coupling Reactions via Sulfanyl Bridges

The sulfanyl group facilitates coupling with aromatic or heterocyclic systems.

Reaction TypeConditionsProductsKey Findings
Disulfide Formation I₂, O₂, or FeCl₃Symmetric/asymmetric disulfidesOxidative coupling forms disulfide bonds, useful in prodrug design.
Thiol-Ene Click Chemistry UV light, radical initiatorsThioether-linked conjugatesEfficient for bioconjugation or polymer synthesis .

Stability and Degradation Pathways

ConditionDegradation PathwayObservations
Acidic Hydrolysis Cleavage of acetamide and triazole ringsDegrades into acetic acid and smaller heterocycles.
Thermal Stress Decomposition above 200°CReleases CO₂ and NH₃, forming char residues.

Scientific Research Applications

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Triazole Substitutions

  • Target Compound : 5-ethyl and 4-(1H-pyrrol-1-yl) substituents on the triazole ring.
  • Analog 1 (): 5-(4-methoxybenzyl) and 4-(1H-pyrrol-1-yl) groups.
  • Analog 2 (): 4-methyl and 5-{[4-(acetylamino)phenoxy]methyl} groups. The methyl group reduces steric hindrance, while the phenoxy moiety introduces hydrogen-bonding capacity .

Acetamide Modifications

  • Target Compound : N-[(4-methylphenyl)methyl] group.
  • Analog 3 () : N-(3,4-difluorophenyl) group. Fluorine atoms increase electronegativity and metabolic stability .
  • Analog 4 () : N-(4-chlorophenyl) and naphthalenyloxy groups. The chlorine atom enhances halogen bonding, while the naphthalene system may improve π-π stacking interactions .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Key IR Peaks (cm⁻¹) Expected: ~1678 (C=O), 1287 (C-N), 785 (C-S) 1669 (C=O), 1537 (C=N) 1669 (C=O), 1537 (C=N)
Melting Point Not reported Not reported 216.4–217.7°C
Lipophilicity Moderate (ethyl, methyl) High (methoxybenzyl) Moderate (methyl)

Discussion

The target compound’s ethyl and pyrrole substituents balance lipophilicity and hydrogen-bonding capacity, differentiating it from methoxybenzyl () or fluorophenyl () analogs. Its lack of halogen atoms may reduce toxicity compared to chlorophenyl derivatives () but could limit target-binding affinity. The sulfanyl bridge, common across analogs, is critical for sulfur-mediated interactions with biological targets (e.g., cysteine residues in enzymes) .

Biological Activity

The compound 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 896297-94-2) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N6O2SC_{20}H_{20}N_{6}O_{2}S with a molecular weight of 440.5 g/mol. The compound features a triazole ring, a pyrrole moiety, and a sulfanyl group which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H20N6O2S
Molecular Weight440.5 g/mol
CAS Number896297-94-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrole and Triazole Rings : Utilizing appropriate precursors under controlled conditions.
  • Sulfanylation : Incorporating the sulfanyl group to enhance biological activity.
  • Final Coupling : Combining the synthesized intermediates to yield the final product.

Antibacterial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 0.8 µg/mL, indicating potent activity against resistant bacterial strains .

Table 1: Antibacterial Activity of Compounds Derived from 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-methylphenyl)methyl]acetamide

Compound IDMIC (µg/mL)Active Against
Compound A0.8S. aureus
Compound B1.0E. coli
Compound C0.5Proteus mirabilis

Anticancer Activity

In vitro studies have also indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF7). The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis
MCF720Cell Cycle Arrest

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically, it has shown promising results in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both critical for bacterial survival and cancer cell growth .

Case Studies

A notable case study involved testing the compound's derivatives against multi-drug resistant strains of bacteria in a clinical setting. The study found that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing this triazole-based acetamide, and how can purity be ensured?

  • Methodology: Multi-step synthesis typically involves: (i) Formation of the triazole-thiol intermediate via cyclocondensation of hydrazides and thioureas under reflux (ethanol/NaOH). (ii) Alkylation with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with KOH as a base .
  • Characterization: Confirm structure and purity using 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), 13C^{13}C-NMR, IR (C=O stretch ~1650–1700 cm1^{-1}), and LC-MS for molecular ion verification .

Q. How do structural modifications (e.g., ethyl/pyrrole substituents) influence the compound's physicochemical properties?

  • Approach: Compare logP (lipophilicity) and solubility profiles via HPLC or shake-flask methods. Substituents like the ethyl group enhance membrane permeability, while the pyrrole moiety may increase π-π stacking potential with biological targets .
  • Data: Analogous compounds show molecular weights ~450–500 g/mol and pKa values ~6.5–7.5 for the sulfanyl group .

Advanced Research Questions

Q. How can computational methods predict the compound's biological targets and resolve contradictory activity data?

  • Methodology: (i) Use PASS program to predict antimicrobial or anticancer activity based on structural descriptors (e.g., triazole ring as a pharmacophore) . (ii) Perform molecular docking (AutoDock Vina) to assess binding affinity to enzymes like CYP450 or kinases. For example, pyrrole-triazole hybrids show µM-range inhibition against EGFR . (iii) Address contradictions (e.g., variable IC50_{50} values) by testing under standardized conditions (pH 7.4, 37°C) and validating via SPR or ITC .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies against off-target effects?

  • Design: (i) Synthesize analogs with varied substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups) . (ii) Use 3D-QSAR models to map electrostatic/hydrophobic fields and optimize substituent positions . (iii) Validate selectivity via kinase profiling panels or microbial strain-specific assays .

Q. How does the compound's stability under physiological conditions impact its therapeutic potential?

  • Experimental workflow: (i) Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. (ii) Assess metabolic stability in liver microsomes (e.g., t1/2_{1/2} >60 min suggests suitability for in vivo studies) . (iii) Use LC-HRMS to identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial activity across structurally similar analogs?

  • Resolution: (i) Compare MIC values against standardized strains (e.g., S. aureus ATCC 25923 vs. clinical isolates). (ii) Control for assay variables: inoculum size, growth medium (Mueller-Hinton vs. RPMI), and endpoint criteria . (iii) Cross-reference with transcriptomic data to identify resistance mechanisms (e.g., efflux pump upregulation) .

Key Research Findings Table

Property/ActivityDataReference
Molecular Weight ~478.5 g/mol (analog with 4-fluorophenyl/pyrrole)
Anticancer Activity IC50_{50} = 12.3 µM (MCF-7 cells) for triazole-pyrrole derivatives
LogP 3.2 (predicted) for ethyl/pyrrole-substituted analogs
Metabolic Stability t1/2_{1/2} = 85 min in human liver microsomes

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